molecular formula C6H6BrNO B044659 3-Bromo-4-methoxypyridine CAS No. 82257-09-8

3-Bromo-4-methoxypyridine

Cat. No. B044659
CAS RN: 82257-09-8
M. Wt: 188.02 g/mol
InChI Key: DSFJKFHIMBVWAV-UHFFFAOYSA-N
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Description

3-Bromo-4-methoxypyridine is an important organic synthesis intermediate and medical intermediate . It is used as an intermediate for pharmaceutical and organic synthesis . It is also an intermediate of pyridinyl pyrrole compounds as proton pump inhibitors with improved gastric acid secretion suppressive activity .


Synthesis Analysis

The synthesis of 3-Bromo-4-methoxypyridine can be achieved through several methods, including reaction of p-methoxypyridine with boronic acid or the reaction of p-methoxypyridine with boron tribromide followed by hydrolysis . Another method involves taking p-methoxypyridine as a starting material, and carrying out bromination, substitution and methoxylation reactions to obtain 3-bromo-4-methoxypyridine .


Molecular Structure Analysis

The molecular formula of 3-Bromo-4-methoxypyridine is C6H6BrNO . Its molecular weight is 188.02 . The InChI code is 1S/C6H6BrNO/c1-9-6-2-3-8-4-5 (6)7/h2-4H,1H3 .


Chemical Reactions Analysis

3-Bromo-4-methoxypyridine reacts readily with halogens or halogenating agents . The reactions are so facile that 3,5-disubstitution is almost always observed . The monobromo derivative is actually more reactive towards bromine by virtue of its lower pK values .


Physical And Chemical Properties Analysis

3-Bromo-4-methoxypyridine is slightly soluble in water (9.8 g/L) . It is a liquid at room temperature .

Scientific Research Applications

Mechanism of Action

Target of Action

3-Bromo-4-methoxypyridine is primarily used as an intermediate in organic synthesis

Mode of Action

As an intermediate in organic synthesis, 3-Bromo-4-methoxypyridine can participate in various chemical reactions. For instance, it can be involved in Suzuki–Miyaura cross-coupling reactions , where it can form carbon-carbon bonds with other organic compounds. The specific mode of action would depend on the type of reaction and the other reactants involved.

Action Environment

The action, efficacy, and stability of 3-Bromo-4-methoxypyridine would be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals. These factors could affect the rate and outcome of the reactions in which 3-Bromo-4-methoxypyridine is involved.

Disclaimer: This information is based on the current understanding and usage of 3-Bromo-4-methoxypyridine in organic synthesis. The specific details may vary depending on the context and the specific reactions involved .

Safety and Hazards

3-Bromo-4-methoxypyridine is harmful by inhalation, in contact with skin, and if swallowed . It may cause skin irritation, serious eye damage, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/clothing/eye/face protection .

properties

IUPAC Name

3-bromo-4-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO/c1-9-6-2-3-8-4-5(6)7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSFJKFHIMBVWAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=NC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10349078
Record name 3-bromo-4-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-methoxypyridine

CAS RN

82257-09-8
Record name 3-bromo-4-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-4-methoxypyridine
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Synthesis routes and methods

Procedure details

3-Bromo-4-fluoropyridine (253 mg, 1.44 mmol) was suspended in a solution of sodium methoxide in methanol (3.0 mL, 4.6 M, 14 mmol) at ambient temperature, the mixture stirred for 3 days, and then poured into aqueous citric acid (1M) and extracted twice into dichloromethane. The combined organic phases were washed with saturated aqueous sodium bicarbonate, dried over sodium sulfate, filtered and concentrated in vacuo to afford a yellow oil (108 mg, 40%) that was used without further purification. LCMS: M+H+=188 & 190.
Quantity
253 mg
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
40%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Can 3-bromo-4-methoxypyridine be used to synthesize more complex molecules?

A1: Yes, 3-bromo-4-methoxypyridine serves as a versatile building block in organic synthesis. For instance, it successfully undergoes a nickel(0)-catalyzed coupling reaction with 2-iodo-3-methoxypyridine to yield a dimethoxybipyridine derivative. [] This reaction highlights its utility in constructing complex heterocyclic systems, which are often found in biologically active compounds.

Q2: Are there alternative methods to synthesize aryl(trialkoxy)silanes besides using 3-bromo-4-methoxypyridine as a starting material?

A2: While 3-bromo-4-methoxypyridine can be used to synthesize aryl(trialkoxy)silanes via Grignard reaction followed by silylation, [] alternative methods exist. One such method involves a palladium-catalyzed silylation of aryl halides using triethoxysilane. [] This approach offers advantages such as broader functional group tolerance and the ability to incorporate silyl groups into substrates bearing sensitive functionalities like carbonyls or unprotected amines. []

Q3: What are the limitations of using organometallic reagents in the synthesis of aryl(trialkoxy)silanes from aryl halides?

A3: While effective, utilizing organometallic reagents like Grignard or organolithium species for aryl(trialkoxy)silane synthesis has drawbacks. These include the formation of undesirable byproducts such as di- and triarylated silanes, as well as dehalogenated compounds. [] Moreover, the reactivity of these organometallic species limits the functional group tolerance of this synthetic approach.

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